1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid
Overview
Description
1,1-Dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid is a sulfur-containing organic compound with the molecular formula C6H8O4S. It is known for its unique chemical structure, which includes a thiopyran ring with two oxygen atoms at the 1,1-dioxide position and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the oxidation of thiopyran derivatives. One common method involves the oxidation of 3,4-dihydro-2H-thiopyran-5-carboxylic acid using oxidizing agents such as hydrogen peroxide or peracetic acid under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale oxidation reactions. These reactions are carried out in reactors designed to handle the exothermic nature of the oxidation process. The use of continuous flow reactors and automated control systems ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiopyran derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate conditions.
Major Products Formed:
Oxidation Products: Higher oxidized derivatives of the thiopyran ring.
Reduction Products: Thiol or alcohol derivatives.
Substitution Products: Various substituted thiopyran derivatives.
Scientific Research Applications
1,1-Dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Studied for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its sulfur atom can interact with biological molecules, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiopyran-5-carboxylic acid
Benzothiopyran derivatives
Other sulfur-containing heterocyclic compounds
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Properties
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiopyran-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h4H,1-3H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWCCUNTWLGBAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CS(=O)(=O)C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198242 | |
Record name | 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99418-18-5 | |
Record name | 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99418-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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